4-Difluoromethoxy-6-fluoronicotinic acid
CAS No.: 1806304-82-4
VCID: VC2771608
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Difluoromethoxy-6-fluoronicotinic acid is an organic compound with the CAS number 1806304-82-4. It belongs to the class of nicotinic acids, which are derivatives of pyridine-3-carboxylic acid. The presence of difluoromethoxy and fluorine substituents on the pyridine ring confers unique chemical and biological properties to this compound. This article aims to provide a comprehensive overview of its structure, synthesis, properties, and potential applications based on available scientific literature. SynthesisThe synthesis of 4-Difluoromethoxy-6-fluoronicotinic acid typically involves multi-step reactions that introduce the difluoromethoxy and fluorine substituents onto the nicotinic acid framework. Common synthetic strategies include nucleophilic substitution and electrophilic fluorination reactions. The choice of reagents and conditions is crucial for achieving high yields and purity. Chemical Reactions and Stability4-Difluoromethoxy-6-fluoronicotinic acid can undergo various chemical reactions, such as hydrolysis of the esterified carboxylic acid group, nucleophilic substitution of the fluorine atom, and decarboxylation under acidic conditions. The stability of the compound is influenced by the presence of fluorinated groups, which generally enhance chemical stability but may also introduce reactivity under specific conditions . Biological and Pharmacological ApplicationsWhile specific biological data for 4-Difluoromethoxy-6-fluoronicotinic acid is limited, compounds with similar fluorinated substituents have shown potential in drug discovery due to their ability to modulate lipophilicity and metabolic stability . Fluorinated compounds are often explored for their antimicrobial and anticancer activities, as they can interact effectively with biological targets . |
---|---|
CAS No. | 1806304-82-4 |
Product Name | 4-Difluoromethoxy-6-fluoronicotinic acid |
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13) |
Standard InChIKey | IZWGBUDFFDKZII-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1F)C(=O)O)OC(F)F |
Canonical SMILES | C1=C(C(=CN=C1F)C(=O)O)OC(F)F |
PubChem Compound | 121228468 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume